2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-(3-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid . This designation follows IUPAC rules for heterocyclic nomenclature and substituent prioritization:
- Core structure : The bicyclic isoindole system (fused benzene and five-membered lactam rings) serves as the parent framework.
- Substituents :
- A 3-fluorophenyl group at position 2 of the isoindole ring.
- 1,3-dioxo groups (two ketone functionalities) at positions 1 and 3 of the dihydroisoindole moiety.
- A carboxylic acid group at position 5 of the isoindole ring.
- CAS Registry Number : 202264-03-7.
| CAS Number | IUPAC Name | Molecular Formula |
|---|---|---|
| 202264-03-7 | 2-(3-Fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | C₁₅H₈FNO₄ |
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₈FNO₄ corresponds to:
- Carbon (C) : 15 atoms.
- Hydrogen (H) : 8 atoms.
- Fluorine (F) : 1 atom.
- Nitrogen (N) : 1 atom.
- Oxygen (O) : 4 atoms.
Molecular weight : 285.23 g/mol.
Key Functional Groups
| Group | Location | Description |
|---|---|---|
| Fluorophenyl | Position 2 | Electron-withdrawing substituent influencing electronic properties. |
| 1,3-Dioxo | Positions 1 and 3 | Conjugated ketone groups stabilizing the bicyclic structure. |
| Carboxylic acid | Position 5 | Polar functional group for hydrogen bonding and solubility. |
Crystallographic Data and Conformational Isomerism
While specific crystallographic parameters (e.g., unit cell dimensions, space group) are not explicitly reported in available sources, the compound’s structure suggests:
- Symmetry considerations : The isoindole core (C₂ symmetry) and fluorophenyl substituent may impose constraints on crystal packing.
- Conformational flexibility :
- The carboxylic acid group may adopt different conformations (e.g., cis/trans relative to the isoindole ring).
- Steric interactions between the fluorophenyl group and the dioxo moieties could limit rotational freedom.
Theoretical Crystal Systems
Based on analogous isoindole derivatives, the compound may crystallize in monoclinic or orthorhombic systems, characterized by:
- Unit cell parameters : a ≈ 10–15 Å, b ≈ 8–12 Å, c ≈ 7–10 Å (estimated).
- Hydrogen bonding : Potential intermolecular interactions via the carboxylic acid group.
Spectroscopic Characterization (NMR, IR, MS)
¹H NMR
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isoindole aromatic H | 7.0–8.5 | Doublets/triplets |
| Fluorophenyl aromatic H | 6.5–7.5 | Multiplets |
| Carboxylic acid H | 10–12 | Broad singlet |
IR Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| C=O (dioxo) | 1700–1800 (strong) |
| C=O (carboxylic acid) | 2500–3500 (O–H stretch), 1680–1720 (C=O stretch) |
| C–F (fluorophenyl) | 1200–1300 |
Mass Spectrometry
| Fragment | m/z |
|---|---|
| Molecular ion [M]⁺ | 285.23 |
| Loss of CO₂ | 241.22 ([M–CO₂]⁺) |
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOFUZRUOUHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst can yield the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong conditions:
-
Decarboxylation : Heating with CuO at 300°C yields 2-(3-fluorophenyl)-1,3-dioxoisoindole.
-
Peracid Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide derivative, though this is less common due to steric hindrance.
Reduction Reactions
-
LiAlH₄ Reduction : The dioxo groups are reduced to diols, forming 2-(3-fluorophenyl)-1,3-dihydroxyisoindole-5-carboxylic acid.
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the aromatic ring but requires high pressure (>5 atm).
Substitution Reactions
-
Electrophilic Aromatic Substitution (EAS) : The fluorine atom directs electrophiles to the para position of the phenyl ring. Nitration with HNO₃/H₂SO₄ produces 2-(3-fluoro-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid.
-
Nucleophilic Acyl Substitution : The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acid chloride, enabling further derivatization (e.g., amide formation) .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | CuO, heat | 300°C, 2 hours | Decarboxylated isoindole |
| Reduction | LiAlH₄, THF | 0°C to RT, 4 hours | Dihydroxyisoindole derivative |
| EAS (Nitration) | HNO₃, H₂SO₄ | 0°C, 1 hour | Nitro-substituted derivative |
| Acyl Substitution | SOCl₂, DMF (catalytic) | Reflux, 3 hours | Acid chloride intermediate |
Reaction Mechanisms
-
Decarboxylation : Proceeds via a radical mechanism initiated by CuO, with CO₂ elimination.
-
EAS Nitration : The fluorine atom deactivates the phenyl ring but directs nitration to the para position through inductive effects.
-
LiAlH₄ Reduction : The dioxo groups are sequentially reduced to hydroxyl groups via hydride transfer.
Comparative Reactivity with Analogues
| Compound | Substituent | Reactivity Difference |
|---|---|---|
| 2-(3-Chlorophenyl) analogue | Cl | Higher EAS reactivity due to weaker electron withdrawal |
| 2-(4-Fluorophenyl) analogue | F (para) | Reduced steric hindrance in substitution reactions |
| Non-fluorinated isoindole carboxylic acid | H | Faster oxidation but lower thermal stability |
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of heparanase, an enzyme involved in the degradation of heparan sulfate proteoglycans. Research has shown that derivatives of isoindole carboxylic acids exhibit potent inhibitory activity against heparanase, with IC50 values ranging from 200 to 500 nM. This selectivity over human beta-glucuronidase suggests potential therapeutic applications in cancer treatment and metastasis prevention .
Anti-Angiogenic Properties
Compounds similar to 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid have demonstrated anti-angiogenic effects. These effects are crucial in cancer therapy as they can inhibit the formation of new blood vessels that tumors require for growth and metastasis .
Anticonvulsant Activity
Recent studies have indicated that certain derivatives containing the isoindole framework may possess anticonvulsant properties. The structure's ability to modulate neurotransmitter systems could lead to the development of new treatments for epilepsy and other seizure disorders .
Anticancer Activity
The compound's structural characteristics allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways associated with cell survival and growth .
Case Study 1: Heparanase Inhibition
A study published in a peer-reviewed journal highlighted the efficacy of various isoindole derivatives as heparanase inhibitors. Among these, this compound showed promising results with significant selectivity over other glucuronidases, making it a candidate for further development into a therapeutic agent targeting tumor growth and metastasis .
Case Study 2: Anticancer Mechanisms
Research conducted on isoindole derivatives demonstrated their ability to inhibit angiogenesis and induce apoptosis in several cancer cell lines. The mechanisms involved include the downregulation of pro-survival signals and upregulation of apoptotic pathways. The results indicated that compounds like this compound could serve as lead compounds for anticancer drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the dioxo-dihydro-isoindole moiety can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Substituent Variations on the Isoindole Core
The following table summarizes key analogs, their substituents, molecular weights, and distinguishing features:
Structural and Electronic Effects
- Fluorine vs. Chlorine: The target compound’s 3-fluorophenyl group offers moderate electronegativity and smaller steric hindrance compared to chlorine in the 2-chlorophenyl analog. Chlorine’s larger atomic radius increases lipophilicity (ClogP ~2.5 vs.
- Hydroxyl vs. Ethoxy : The 3-hydroxyphenyl analog (PI-20841) has higher polarity due to the -OH group (logP ~1.8), favoring solubility in polar solvents. In contrast, the ethoxy group in the 4-ethoxyphenyl derivative introduces steric bulk, which may hinder binding to flat receptor sites .
- Heterocyclic Modifications : The furan-containing analog (CAS: 356575-75-2) introduces a planar heterocycle, promoting π-π interactions with aromatic residues in proteins. Its lower molecular weight (271.22 g/mol) may improve metabolic stability compared to bulkier analogs .
Biological Activity
2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (C15H8FNO4) is a compound belonging to the class of isoindole derivatives. Its structural characteristics suggest potential biological activities, particularly in the realms of anticancer and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a dioxoisoindole core with a fluorophenyl substituent, which may influence its interaction with biological targets. Its molecular formula is C15H8FNO4, and it has been identified as having potential therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Heparanase Inhibition :
- A related class of isoindole derivatives has been reported as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. For example, compounds similar to this compound exhibited IC50 values ranging from 200 to 500 nM against heparanase, demonstrating significant selectivity over human beta-glucuronidase .
-
Anticancer Activity :
- Isoindole derivatives have shown promise in anticancer research. For instance, studies have indicated that certain analogs induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to cancer cell death .
-
Enzyme Inhibition :
- The compound's structure suggests potential interactions with various enzymes beyond heparanase. The presence of the dioxo functional groups may enhance binding affinity to specific targets involved in cellular signaling pathways.
Table 1: Comparative Biological Activity of Isoindole Derivatives
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| Compound A | Heparanase | 200 | >100-fold | Potent inhibitor |
| Compound B | HDAC | 500 | Moderate | Induces apoptosis |
| 2-(3-Fluoro-phenyl)-1,3-dioxo... | Heparanase | TBD | TBD | Potential for further study |
Study Highlights
- Mechanistic Insights : In vitro studies have shown that isoindole derivatives can lead to G2/M phase arrest in cancer cells, promoting apoptosis through mitochondrial pathways .
- Selectivity Profiles : Compounds within this class exhibit varying degrees of selectivity towards different HDACs, which is crucial for minimizing off-target effects during therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid?
- Methodology : The synthesis typically involves a multi-step process:
Condensation : React phthalic anhydride with a primary amine (e.g., 3-fluoroaniline) under reflux conditions in acetic acid to form the isoindole core .
Functionalization : Introduce the carboxylic acid group at the 5-position via selective oxidation or substitution reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituents on the phenyl ring (e.g., fluoro vs. ethoxy) may require adjusted reaction times or catalysts .
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to other halogenated analogs?
- Methodology : Compare experimental data (e.g., logP, solubility, melting point) with structurally similar derivatives (e.g., chloro- or methoxy-substituted isoindoles):
- Lipophilicity : Fluorine’s electronegativity increases polarity but reduces logP compared to chloro analogs, enhancing aqueous solubility .
- Bioavailability : Fluorine’s small atomic radius minimizes steric hindrance, improving target binding compared to bulkier substituents .
- Experimental Validation : Use reversed-phase HPLC to measure logP and differential scanning calorimetry (DSC) for thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for isoindole derivatives?
- Methodology :
Standardized Assays : Replicate studies under controlled conditions (e.g., heparanase inhibition assays at pH 7.4, 37°C) to minimize variability .
Structural Confirmation : Verify compound purity (>95% via HPLC) and confirm stereochemistry using X-ray crystallography or NMR .
Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, DSSTox) to identify outliers or assay-specific artifacts .
- Case Study : A chloro-substituted isoindole showed conflicting IC₅₀ values (10 μM vs. 50 μM) due to differences in enzyme sources (recombinant vs. tissue-extracted heparanase) .
Q. How can structure-activity relationship (SAR) studies evaluate the fluorophenyl moiety’s role in target binding?
- Methodology :
Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3-fluoro, 4-fluoro, or trifluoromethyl groups) .
Biological Testing : Screen analogs against targets (e.g., heparanase, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Data Analysis : Corrogate substituent electronic effects (Hammett constants) with activity trends.
- Example : A 3-fluoro analog showed 3-fold higher heparanase inhibition than its 4-fluoro counterpart due to optimized hydrophobic interactions .
Q. What advanced computational methods predict binding modes with enzymatic targets like heparanase?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the isoindole core and heparanase’s active site (PDB: 5GPQ) .
MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., Glu343, Lys159) .
Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
